molecular formula C36H63N5O6 B12342150 N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide

N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide

Cat. No.: B12342150
M. Wt: 661.9 g/mol
InChI Key: STPDREBSVHTICB-WEZIJMHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide is a complex organic compound that features a combination of a long aliphatic chain and a benzoxadiazole moiety. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide typically involves a multi-step process:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring is synthesized through a nitration reaction, where an aromatic compound is treated with nitric acid and sulfuric acid to introduce a nitro group.

    Attachment of the Aliphatic Chain: The long aliphatic chain is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with an aliphatic amine.

    Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amino derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The benzoxadiazole moiety imparts fluorescent properties, making the compound useful as a fluorescent probe in chemical analysis.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology

    Biomolecular Labeling: The fluorescent properties allow for the labeling and tracking of biomolecules in biological systems.

    Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, facilitating the transport of hydrophobic drugs.

Medicine

    Diagnostic Imaging: The compound’s fluorescence can be utilized in diagnostic imaging techniques to visualize biological processes.

Industry

    Material Science: Used in the development of advanced materials with specific optical and electronic properties.

    Sensors: Employed in the fabrication of sensors for detecting various chemical and biological analytes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole moiety can interact with specific binding sites, while the aliphatic chain can facilitate membrane penetration. The fluorescent properties enable the visualization of these interactions, providing insights into the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
  • N-(2-hydroxy-1-(hydroxymethyl)ethyl)-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide

Uniqueness

  • Structural Complexity : The presence of both hydroxyl and nitro groups, along with a long aliphatic chain, provides unique chemical and physical properties.
  • Fluorescent Properties : The benzoxadiazole moiety imparts strong fluorescent characteristics, making it highly useful in various analytical applications.
  • Amphiphilic Nature : The combination of hydrophilic and hydrophobic regions allows for diverse applications in drug delivery and material science.

This detailed article provides a comprehensive overview of N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide, commonly referred to as C12 NBD dihydro ceramide, is a synthetic ceramide derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, including a long-chain fatty acid backbone and a nitrobenzoxadiazole moiety, which contribute to its functional properties in various biological systems.

  • Molecular Formula : C36H63N5O6
  • Molecular Weight : 661.92 g/mol
  • CAS Number : 474943-07-2
  • Structure : The compound consists of a dodecanamide linked to a hydroxymethyl group and a benzoxadiazole derivative, which enhances its photophysical properties.

The biological activity of C12 NBD dihydro ceramide is primarily attributed to its role in modulating cell signaling pathways and influencing lipid metabolism. It has been shown to affect various cellular processes:

  • Cell Proliferation : Studies indicate that this compound can inhibit cell growth in certain cancer cell lines by inducing apoptosis through the activation of ceramide pathways.
  • Lipid Metabolism : C12 NBD dihydro ceramide acts as a bioactive sphingolipid, influencing the balance between ceramide and sphingosine-1-phosphate (S1P), which are critical in regulating cell survival and apoptosis.
  • Fluorescent Properties : The nitrobenzoxadiazole group provides fluorescent properties that allow for tracking and imaging in cellular studies.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Cell ProliferationInhibits growth in cancer cells
Apoptosis InductionPromotes programmed cell death
Lipid Metabolism ModulationAlters ceramide/S1P balance
Fluorescent ImagingEnables visualization in live cells

Case Study 1: Inhibition of Cancer Cell Growth

In a study conducted on human glioblastoma cells (U87MG), C12 NBD dihydro ceramide demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of pro-apoptotic signals and the downregulation of anti-apoptotic proteins.

Case Study 2: Effects on Lipid Metabolism

Research involving mouse models has shown that administration of C12 NBD dihydro ceramide results in altered lipid profiles, particularly increasing ceramide levels while decreasing S1P levels. This shift is associated with reduced tumor growth and enhanced sensitivity to chemotherapy.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of C12 NBD dihydro ceramide:

  • Antitumor Activity : The compound has been recognized for its potential as an antitumor agent due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.
  • Inflammation Modulation : It also exhibits anti-inflammatory properties by modulating cytokine release and reducing inflammation-related signaling pathways.

Properties

Molecular Formula

C36H63N5O6

Molecular Weight

661.9 g/mol

IUPAC Name

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

InChI

InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33-/m0/s1

InChI Key

STPDREBSVHTICB-WEZIJMHWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.